molecular formula C8H15NS B13788443 trans-2-(3-Pentenyl)thiazolidine CAS No. 75606-39-2

trans-2-(3-Pentenyl)thiazolidine

Cat. No.: B13788443
CAS No.: 75606-39-2
M. Wt: 157.28 g/mol
InChI Key: AWFQPUBEUUGVKO-NSCUHMNNSA-N
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Description

trans-2-(3-Pentenyl)thiazolidine: is a heterocyclic organic compound characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological and pharmacological properties .

Chemical Reactions Analysis

Types of Reactions: trans-2-(3-Pentenyl)thiazolidine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the thiazolidine ring to a more oxidized form.

    Reduction: Reduction reactions can convert the compound to a more reduced state.

    Substitution: Substitution reactions involve replacing one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The conditions for these reactions can vary, but they often occur under mild conditions to preserve the integrity of the thiazolidine ring .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the thiazolidine ring .

Scientific Research Applications

Chemistry: In chemistry, trans-2-(3-Pentenyl)thiazolidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: In biological research, thiazolidine derivatives are studied for their potential therapeutic properties. They have shown promise as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant agents .

Medicine: In medicine, thiazolidine derivatives are explored for their potential use in drug development. Their diverse biological activities make them attractive candidates for the development of new pharmaceuticals .

Industry: In the industrial sector, this compound is used in the synthesis of various organic compounds. Its stability and reactivity make it a valuable component in industrial chemical processes .

Mechanism of Action

The mechanism of action of trans-2-(3-Pentenyl)thiazolidine involves its interaction with specific molecular targets and pathways. Thiazolidine derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects. The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its ability to interact with biological molecules, contributing to its pharmacological properties .

Comparison with Similar Compounds

Uniqueness: trans-2-(3-Pentenyl)thiazolidine is unique due to its specific structure, which includes a pentenyl group attached to the thiazolidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

75606-39-2

Molecular Formula

C8H15NS

Molecular Weight

157.28 g/mol

IUPAC Name

2-[(E)-pent-3-enyl]-1,3-thiazolidine

InChI

InChI=1S/C8H15NS/c1-2-3-4-5-8-9-6-7-10-8/h2-3,8-9H,4-7H2,1H3/b3-2+

InChI Key

AWFQPUBEUUGVKO-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/CCC1NCCS1

Canonical SMILES

CC=CCCC1NCCS1

Origin of Product

United States

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